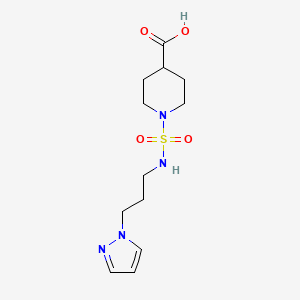
1-(3-Pyrazol-1-ylpropylsulfamoyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Pyrazol-1-ylpropylsulfamoyl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has shown promising results in various studies.
作用機序
The exact mechanism of action of 1-(3-Pyrazol-1-ylpropylsulfamoyl)piperidine-4-carboxylic acid is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and glucose metabolism. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 1-(3-Pyrazol-1-ylpropylsulfamoyl)piperidine-4-carboxylic acid has a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels.
実験室実験の利点と制限
One of the main advantages of using 1-(3-Pyrazol-1-ylpropylsulfamoyl)piperidine-4-carboxylic acid in lab experiments is its high potency and selectivity. It has been shown to have low toxicity and high efficacy in various in vitro and in vivo studies. However, one limitation of using this compound is its relatively high cost and limited availability. It may also require specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several potential future directions for research on 1-(3-Pyrazol-1-ylpropylsulfamoyl)piperidine-4-carboxylic acid. One area of interest is its role in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and may be a promising candidate for further investigation in this area. Another area of interest is its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders. Further studies are needed to elucidate its mechanism of action and therapeutic potential in these areas.
Conclusion
In conclusion, 1-(3-Pyrazol-1-ylpropylsulfamoyl)piperidine-4-carboxylic acid is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its therapeutic applications in various fields.
合成法
The synthesis of 1-(3-Pyrazol-1-ylpropylsulfamoyl)piperidine-4-carboxylic acid involves the reaction of piperidine-4-carboxylic acid with 3-(pyrazol-1-yl)propylsulfamic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The final product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
1-(3-Pyrazol-1-ylpropylsulfamoyl)piperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(3-pyrazol-1-ylpropylsulfamoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4S/c17-12(18)11-3-9-16(10-4-11)21(19,20)14-6-2-8-15-7-1-5-13-15/h1,5,7,11,14H,2-4,6,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMHZJNUYUNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)NCCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrazol-1-ylpropylsulfamoyl)piperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)
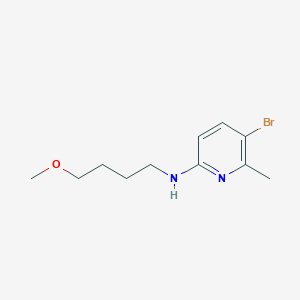
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)

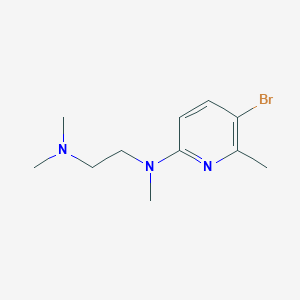


![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)
![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)
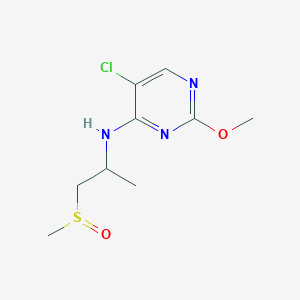
![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)
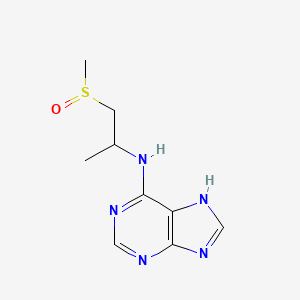
![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)